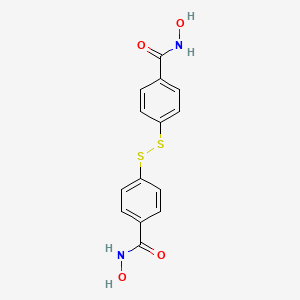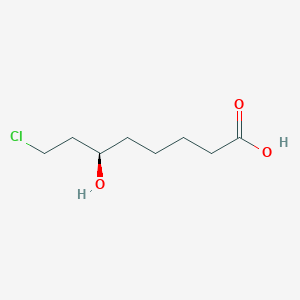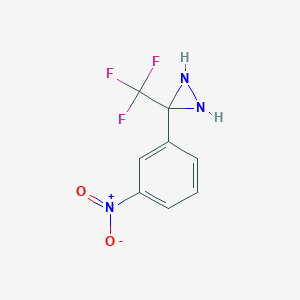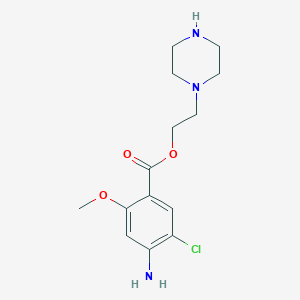![molecular formula C13H23ClS B12577056 1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane CAS No. 185059-69-2](/img/structure/B12577056.png)
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane is an organic compound that features a decane backbone with a sulfanyl group attached to a 3-chloroprop-2-yn-1-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane typically involves the reaction of decanethiol with 3-chloroprop-2-yn-1-yl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the 3-chloroprop-2-yn-1-yl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Azides or thiocyanates.
科学研究应用
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
相似化合物的比较
Similar Compounds
- 3-(3-Chloroprop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoles
- (3-chloroprop-1-yn-1-yl)cyclohexane
Uniqueness
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane is unique due to its combination of a decane backbone with a sulfanyl and alkyne functional group
属性
CAS 编号 |
185059-69-2 |
|---|---|
分子式 |
C13H23ClS |
分子量 |
246.84 g/mol |
IUPAC 名称 |
1-(3-chloroprop-2-ynylsulfanyl)decane |
InChI |
InChI=1S/C13H23ClS/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-9,12-13H2,1H3 |
InChI 键 |
BLBOXMRHULIVLG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCSCC#CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)



![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)


![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
